3-bromo-2-nitro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-nitro-9H-fluorene is an organic compound with the molecular formula C13H8BrNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-nitro-9H-fluorene typically involves the bromination and nitration of fluorene. The process begins with the bromination of fluorene to form 3-bromo-9H-fluorene, followed by nitration to introduce the nitro group at the 2-position. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of bromine and nitric acid.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-nitro-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Substitution: Formation of 3-substituted-2-nitro-9H-fluorene derivatives.
Reduction: Formation of 3-bromo-2-amino-9H-fluorene.
Oxidation: Formation of various oxidized products depending on the conditions.
Scientific Research Applications
3-Bromo-2-nitro-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2-nitro-9H-fluorene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-9H-fluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-9H-fluorene: Lacks the bromine atom, affecting its substitution reactions.
2-Bromo-7-nitro-9H-fluorene: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.
Uniqueness: 3-Bromo-2-nitro-9H-fluorene is unique due to the presence of both bromine and nitro groups at specific positions on the fluorene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Biological Activity
3-Bromo-2-nitro-9H-fluorene is an organic compound notable for its potential biological activities, particularly due to the presence of bromine and nitro functional groups. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and antitumoral properties, supported by relevant data and research findings.
- Molecular Formula : C₁₃H₈BrNO₂
- Molecular Weight : 290.112 g/mol
- Density : 1.644 g/cm³
- Boiling Point : 381.6 °C
- Flash Point : 184.6 °C
Antimicrobial Activity
Nitro-containing compounds, including this compound, have been recognized for their antimicrobial properties. The mechanism often involves the reduction of nitro groups to form reactive intermediates that can bind to DNA, leading to cellular damage and death.
Research Findings
- Mechanism of Action : Nitro compounds undergo reduction to form toxic intermediates which bind covalently to DNA, causing nuclear damage .
- Comparative Studies : In studies involving various nitro derivatives, compounds similar to this compound exhibited significant antimicrobial activity against pathogens such as C. krusei, with a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics .
Anti-Inflammatory Activity
The anti-inflammatory effects of nitro compounds can be attributed to their ability to modulate cellular signaling pathways and inhibit pro-inflammatory enzymes.
Key Insights
- Inhibition of iNOS and COX-2 : Research indicates that nitro derivatives can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both crucial in inflammatory processes .
- Electrophilic Nature : The electrophilic characteristics of the nitro group enhance interactions with proteins involved in inflammation, potentially leading to reduced inflammatory responses .
Antitumoral Activity
The potential antitumoral effects of this compound are particularly intriguing, as many nitro compounds have been identified as hypoxia-activated prodrugs.
Mechanistic Pathways
- Hypoxia Activation : Cancer cells often exist in hypoxic conditions, making them susceptible to nitro compounds that can be activated under low oxygen levels .
- Cellular Impact : Studies have shown that the incorporation of a nitro group at specific positions can enhance the antitumoral efficacy of compounds by promoting apoptosis in cancer cells through DNA damage mechanisms .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
3-Bromo-7-nitro-9H-fluorene | C₁₃H₈BrN₂O₂ | Nitro group at position 7 enhances reactivity |
2-Amino-3-bromo-7-nitro-9H-fluorene | C₁₃H₉BrN₂O₂ | Amino group increases biological activity |
Fluorenone | C₁₃H₈O | Lacks halogen and nitro substituents |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of nitro derivatives showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, with some exhibiting MIC values lower than established antibiotics .
- Anti-inflammatory Properties : In vitro assays revealed that certain nitro compounds significantly reduced levels of pro-inflammatory cytokines in macrophages, indicating their potential as anti-inflammatory agents .
- Antitumoral Effects : Research on structurally similar compounds indicated that those with a nitro group at the C3 position exhibited enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development targeting hypoxic tumors .
Properties
CAS No. |
77900-92-6 |
---|---|
Molecular Formula |
C13H8BrNO2 |
Molecular Weight |
290.11 g/mol |
IUPAC Name |
3-bromo-2-nitro-9H-fluorene |
InChI |
InChI=1S/C13H8BrNO2/c14-12-7-11-9(6-13(12)15(16)17)5-8-3-1-2-4-10(8)11/h1-4,6-7H,5H2 |
InChI Key |
GWFNBKAAFJNZER-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC(=C(C=C31)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.